

An In-depth Technical Guide to (-)-Desthiobiotin: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name:	Desthiobiotin, (-)-
CAS No.:	168252-18-4
Cat. No.:	B1251712

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Desthiobiotin, a sulfur-free analog of biotin (Vitamin H), serves as a valuable tool in various biochemical and biotechnological applications. Its unique binding affinity for streptavidin and avidin, which is specific yet significantly weaker than that of biotin, allows for the gentle elution of tagged biomolecules under mild conditions. This property makes (-)-desthiobiotin an ideal reagent for affinity chromatography, protein purification, and the study of biomolecular interactions, where preserving the native structure and function of the target molecule is paramount. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of (-)-desthiobiotin.

Chemical Structure and Properties

(-)-Desthiobiotin, systematically named 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid, is a monocarboxylic acid containing an imidazolidinone ring. The stereochemistry at the two chiral centers, C4 and C5, is crucial for its biological activity and interaction with biotin-binding proteins.

Key Structural Features:

- **Imidazolidinone Ring:** A five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This core structure is responsible for the binding to streptavidin.
- **Hexanoic Acid Side Chain:** A six-carbon carboxylic acid chain that provides a point of attachment for conjugation to other molecules without significantly interfering with the binding to streptavidin.
- **Stereochemistry:** The specific (4R,5S) configuration is the biologically relevant enantiomer that interacts with streptavidin.

Quantitative Chemical Data

A summary of the key physicochemical properties of (-)-desthiobiotin is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₃	
Molecular Weight	214.26 g/mol	
CAS Number	533-48-2	
Appearance	White to off-white crystalline solid	
Melting Point	156-158 °C	
Solubility		
In DMSO	~62.5 mg/mL	
In Ethanol	~0.5 mg/mL	
In Water	~1 mg/mL	
pKa	Not readily available	
logP	0.31	

Experimental Protocols

The primary application of (-)-desthiobiotin in research is for affinity purification of proteins and other biomolecules. The following protocols provide a detailed methodology for a typical protein pull-down experiment using desthiobiotinylated bait to capture interacting "prey" proteins.

Protocol 1: Labeling of Bait Protein with NHS-Desthiobiotin

This protocol describes the covalent attachment of desthiobiotin to a purified "bait" protein containing primary amines (e.g., lysine residues).

Materials:

- Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- NHS-Desthiobiotin (N-Hydroxysuccinimide ester of desthiobiotin)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column
- Reaction tubes

Procedure:

- Prepare NHS-Desthiobiotin Stock Solution: Immediately before use, dissolve NHS-Desthiobiotin in DMF or DMSO to a concentration of 10 mM.
- Protein Preparation: Ensure the purified bait protein is at a concentration of 1-5 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Desthiobiotin stock solution to the protein solution.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

- **Removal of Excess Reagent:** Remove non-reacted NHS-Desthiobiotin using a desalting column, following the manufacturer's instructions.
- **Verification of Labeling (Optional):** The efficiency of labeling can be determined using methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Protocol 2: Affinity Purification of Prey Proteins

This protocol outlines the capture of "prey" proteins from a cell lysate using the desthiobiotinylated "bait" protein immobilized on streptavidin beads.

Materials:

- Desthiobiotin-labeled "bait" protein
- Streptavidin-coated magnetic beads or agarose resin
- Cell lysate containing "prey" proteins
- Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM d-Biotin)
- Magnetic stand (for magnetic beads) or centrifugation equipment (for agarose resin)

Procedure:

- **Bead Preparation:**
 - Resuspend the streptavidin beads in the vial.
 - Transfer an appropriate amount of bead slurry to a clean tube.
 - Wash the beads twice with Binding/Wash Buffer. Use a magnetic stand or centrifugation to separate the beads from the supernatant between washes.
- **Immobilization of Bait Protein:**

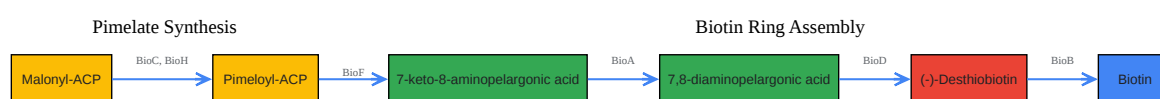
- Add the desthiobiotin-labeled bait protein to the washed streptavidin beads.
- Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
- Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
- Capture of Prey Proteins:
 - Add the cell lysate to the beads with the immobilized bait protein.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
- Washing:
 - Separate the beads from the lysate.
 - Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
- Elution:
 - Add the Elution Buffer (containing free biotin) to the beads.
 - Incubate for 30-60 minutes at room temperature with gentle agitation. The high concentration of free biotin will displace the desthiobiotinylated bait-prey complex from the streptavidin beads.^[1]
 - Separate the beads and collect the supernatant containing the eluted proteins. For maximal recovery, this step can be repeated.^[1]
- Downstream Analysis: The eluted proteins are now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathways and Logical Relationships

While (-)-desthiobiotin itself is not a signaling molecule, it is a key intermediate in the biosynthesis of biotin. Understanding this pathway is crucial for researchers working with biotin metabolism and related enzymatic processes.

Biotin Biosynthesis Pathway

The biosynthesis of biotin from pimeloyl-CoA involves a conserved pathway in many organisms.[2] Desthiobiotin is the penultimate precursor to biotin.[2]

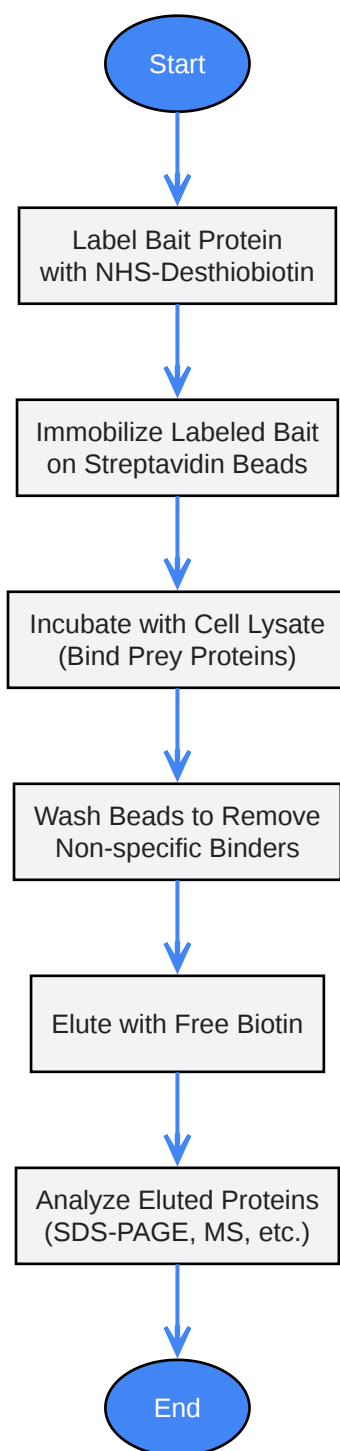


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Caption: The conserved biotin biosynthesis pathway from pimeloyl-ACP.[2]

Experimental Workflow for Affinity Purification

The following diagram illustrates the logical flow of an affinity purification experiment using a desthiobiotinylated bait protein.



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